molecular formula C12H15NO2 B145578 Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester CAS No. 37662-05-8

Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester

Cat. No.: B145578
CAS No.: 37662-05-8
M. Wt: 205.25 g/mol
InChI Key: VHFZIBNRJPBOBX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester is a chemical compound belonging to the class of imino esters. These compounds are characterized by the presence of an imino group (a nitrogen atom double-bonded to a carbon atom) attached to an acetic acid ester moiety. This compound has a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol . It is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

The synthesis of acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester can be complex, involving multiple steps and reagents. One potential synthetic route involves the reaction of tert-butylsulfonamide, thionyl chloride, and ethyl glyoxylate. This method indicates that similar approaches could be applied to synthesize the compound, with appropriate modifications to the starting materials to introduce the 1-phenylethyl group

Chemical Reactions Analysis

Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The imino group can react with nucleophiles to form new products.

    Hydrolysis: The ester bond can be cleaved by water or enzymes, potentially releasing the active moiety.

    Allylation Reactions: Imino esters can serve as substitutes in allylation reactions.

    Ring-Opening Reactions: The acetic acid-catalyzed ring-opening reaction of oxazolinones with amino acid ethyl esters can be influenced by the nature of the substituents on the esters.

Common reagents and conditions used in these reactions include acetic acid, thionyl chloride, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester has diverse applications in scientific research, including:

    Pharmaceutical Development: It can be used in the synthesis of pharmaceuticals and prodrugs.

    Organic Synthesis: The compound is useful in organic synthesis, particularly in the formation of enolates and subsequent reactions.

    Biological Studies: Its unique structure allows for the study of imino esters and their reactivity in various biological systems.

Mechanism of Action

The mechanism of action of acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester involves its interaction with nucleophiles and enzymes. The imino group can react with nucleophiles to form new products, while the ester bond can be cleaved by water or enzymes to release the active moiety. The specific molecular targets and pathways involved depend on the context of its use in research.

Comparison with Similar Compounds

Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester is unique due to its specific structure, which includes an imino group adjacent to an ester function. Similar compounds include:

  • Ethyl ®-2-((1-phenylethyl)imino)acetate
  • Ethyl D-(α-Methylbenzylimino)acetate
  • (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester

These compounds share structural similarities but differ in their specific substituents and reactivity.

Properties

IUPAC Name

ethyl 2-[(1R)-1-phenylethyl]iminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-15-12(14)9-13-10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFZIBNRJPBOBX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=NC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C=N[C@H](C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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